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5-(2,4-Difluorophenyl)pyrimidine

Catalog No.
S14572073
CAS No.
914349-43-2
M.F
C10H6F2N2
M. Wt
192.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2,4-Difluorophenyl)pyrimidine

CAS Number

914349-43-2

Product Name

5-(2,4-Difluorophenyl)pyrimidine

IUPAC Name

5-(2,4-difluorophenyl)pyrimidine

Molecular Formula

C10H6F2N2

Molecular Weight

192.16 g/mol

InChI

InChI=1S/C10H6F2N2/c11-8-1-2-9(10(12)3-8)7-4-13-6-14-5-7/h1-6H

InChI Key

ZFNNLNRSABLHKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CN=CN=C2

5-(2,4-Difluorophenyl)pyrimidine is a heterocyclic compound characterized by its pyrimidine ring substituted with a 2,4-difluorophenyl group. The chemical structure features a pyrimidine core, which is a six-membered ring containing nitrogen atoms at the 1 and 3 positions. The presence of fluorine atoms in the phenyl group enhances the compound's biological activity and lipophilicity, making it a subject of interest in medicinal chemistry and pharmaceutical research. Its molecular formula is C10H7F2NC_{10}H_{7}F_{2}N with a molecular weight of approximately 195.17 g/mol.

Typical for pyrimidine derivatives. These include:

  • Oxidation: This may involve the conversion of functional groups to higher oxidation states, potentially yielding ketones or carboxylic acids.
  • Reduction: Reduction reactions can convert functional groups to lower oxidation states, producing alcohols or amines.
  • Substitution: The compound can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of 5-(2,4-difluorophenyl)pyrimidine is significant due to its potential as an antimicrobial agent. Pyrimidine derivatives are known to exhibit various pharmacological properties, including antibacterial, antifungal, and antiviral activities. Specifically, compounds with fluorinated substituents often demonstrate enhanced potency against microbial targets due to increased lipophilicity and improved binding affinity to biological receptors .

Research indicates that similar pyrimidine derivatives can inhibit enzymes such as dihydrofolate reductase, which is crucial for bacterial growth and survival .

The synthesis of 5-(2,4-difluorophenyl)pyrimidine typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors such as substituted anilines and carbonyl compounds.
  • One-Pot Synthesis: Utilizing catalysts like bismuth triflate to facilitate the condensation of starting materials under reflux conditions .
  • Fluorination Reactions: Introducing fluorine atoms into the aromatic ring can be achieved through electrophilic aromatic substitution or direct fluorination techniques .

Industrial production may employ automated reactors and continuous flow systems to optimize yield and purity.

5-(2,4-Difluorophenyl)pyrimidine has several applications:

  • Pharmaceutical Development: It serves as a building block for synthesizing more complex pharmaceutical agents.
  • Biological Research: The compound is utilized in studies exploring interactions with biological targets and pathways.
  • Agrochemicals: It may also find applications in developing herbicides or pesticides due to its biological activity .

Interaction studies involving 5-(2,4-difluorophenyl)pyrimidine focus on its binding affinity to various biological targets, including enzymes and receptors. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications. For instance, its interaction with dihydrofolate reductase can lead to insights into its antibacterial properties .

In vitro assays have demonstrated its effectiveness against several bacterial strains, indicating its potential as a lead compound in drug development.

Several compounds share structural similarities with 5-(2,4-difluorophenyl)pyrimidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Amino-4-hydroxypyrimidineHydroxy group at position 4Known for antifolate activity
4-Amino-6-fluoro-2-thioxopyrimidineThioether substitutionExhibits potent biocidal properties
2,4-Difluoro-5-methylpyrimidineMethyl group at position 5Enhanced lipophilicity compared to non-fluorinated analogs

These compounds differ primarily in their substituents on the pyrimidine ring, affecting their biological activities and pharmacological profiles. The unique presence of two fluorine atoms in 5-(2,4-difluorophenyl)pyrimidine significantly influences its interaction with biological systems compared to other similar compounds.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Exact Mass

192.04990452 g/mol

Monoisotopic Mass

192.04990452 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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